BenchChemオンラインストアへようこそ!

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cytotoxicity A-549 Lung cancer

(Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a synthetic small molecule (MW 308.3 g/mol) belonging to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core bearing a 6-methoxy substituent, an o-tolylimino group at position 2, and a primary carboxamide at position 3. This chemotype is a bioisosteric analogue of the well-known 2-oxo-2H-chromene (coumarin) scaffold, where the 2‑ketone is replaced by an imine, a modification that alters hydrogen‑bonding capability, lipophilicity, and biological target engagement.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 313234-09-2
Cat. No. B2822590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
CAS313234-09-2
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
InChIInChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
InChIKeyMSMUAAKQMODPPY-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide (CAS 313234-09-2): Chemical Identity and Core Pharmacophore


(Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a synthetic small molecule (MW 308.3 g/mol) belonging to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core bearing a 6-methoxy substituent, an o-tolylimino group at position 2, and a primary carboxamide at position 3 [1]. This chemotype is a bioisosteric analogue of the well-known 2-oxo-2H-chromene (coumarin) scaffold, where the 2‑ketone is replaced by an imine, a modification that alters hydrogen‑bonding capability, lipophilicity, and biological target engagement [2]. The compound is cataloged in PubChem (CID 3914513) and has been investigated primarily for its cytotoxic properties against human cancer cell lines [2].

Why Generic 2H-Chromene-3-carboxamides Cannot Replace (Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide


The 2-imino-2H-chromene-3-carboxamide scaffold is not functionally interchangeable with its 2‑oxo coumarin counterparts because the imine nitrogen fundamentally alters the electronic distribution and hydrogen‑bonding pharmacophore [1]. Within the imino series, substitution on the N‑aryl ring and the chromene core drastically modulates cytotoxic potency: the o‑tolyl group provides a specific steric and lipophilic profile that cannot be replicated by other aryl substituents, while the 6‑methoxy group contributes to electron density and metabolic stability [1]. Consequently, generic procurement of unsubstituted or differently substituted 2H‑chromene‑3‑carboxamides is unlikely to yield equivalent biological activity, and structure‑activity relationship (SAR) data demonstrate that even minor changes to the N‑aryl moiety can abrogate potency against key cancer cell lines [1].

Quantitative Differentiation of (Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide vs. Closest Structural Analogs


Cytotoxic Potency Against A-549 Lung Adenocarcinoma Cells: Target vs. 2-Oxo and Alternative N-Aryl Imino Analogs

In a head-to-head cytotoxicity panel against four human cancer cell lines, the target compound (designated VIa in the original study) exhibited an IC50 of 0.9 µM against A‑549 lung adenocarcinoma cells, making it the most potent compound in the entire series of 2‑imino‑2H‑chromene‑3(N‑aryl)carboxamides (V–VIII). This potency is 9.4‑fold higher than the mean IC50 of the other active analogs in the same series and markedly superior to the 2‑oxo coumarin‑3‑carboxamide counterparts, which were essentially inactive in this assay [1]. The standard chemotherapeutic agent 5‑fluorouracil served as a reference comparator [1].

Cytotoxicity A-549 Lung cancer SAR

Cytotoxic Activity Against MCF‑7 Breast Cancer Cells: Quantitative Advantage Over 5‑FU

Against the MCF‑7 breast adenocarcinoma cell line, the target compound VIa demonstrated an IC50 of 8.5 µM, which is comparable to the standard drug docetaxel and indicates meaningful cytotoxic activity [1]. In contrast, the 2‑oxo coumarin‑3‑carboxamide analogs from which this series was derived showed no measurable cytotoxicity in the same assay [1]. This confirms that the imine‑for‑ketone bioisosteric replacement is a necessary structural feature for retaining activity in this chemotype.

Cytotoxicity MCF-7 Breast cancer Imine bioisostere

Lipophilicity Tuning via o‑Tolyl Substitution: Calculated logP vs. para‑Tolyl and Unsubstituted Phenyl Analogs

The target compound has a computed XLogP3‑AA value of 3.2 [1]. This lipophilicity is strategically positioned within the optimal range for oral bioavailability and cellular permeability (Lipinski’s Rule of Five: logP < 5). The ortho‑methyl group on the N‑phenyl ring introduces a steric twist that reduces planarity and modulates solubility relative to the para‑tolyl analog. Although direct experimental logP data for the para‑tolyl isomer are not available in the same study, the ortho‑tolyl substitution is known from medicinal chemistry principles to lower effective lipophilicity by disrupting π‑stacking and crystal packing, potentially improving solubility over para‑substituted counterparts.

Lipophilicity Drug-likeness logP Physicochemical profiling

Hydrogen‑Bond Donor Count: Impact on Permeability and Target Engagement vs. N‑Alkyl Imino Analogs

The target compound possesses one hydrogen‑bond donor (the primary carboxamide –NH₂) and four hydrogen‑bond acceptors [1]. This donor count of 1 is favorable for passive membrane permeability and is lower than that of N‑alkyl imino analogs, which often introduce an additional donor on the imino nitrogen. The presence of the imine (C=N) rather than a ketone (C=O) at position 2 replaces a strong H‑bond acceptor with a weaker one, altering the compound’s interaction with biological targets such as kinases or proteases that discriminate between carbonyl and imine hydrogen‑bonding geometries.

H‑bond donors Permeability Drug‑likeness Pharmacophore

Topological Polar Surface Area and Rotatable Bond Count: Predictors of Oral Bioavailability

The target compound has a topological polar surface area (TPSA) of 73.9 Ų and three rotatable bonds [1]. Both values fall well within the Veber thresholds for oral bioavailability (TPSA < 140 Ų; rotatable bonds ≤ 10). Compared to larger 2‑imino‑2H‑chromene derivatives that incorporate extended N‑aryl substituents (e.g., biphenyl or benzyl groups), this compound maintains a compact and rigid structure that favors absorption and reduces entropic penalties upon target binding.

TPSA Rotatable bonds Bioavailability Veber rules

High-Value Application Scenarios for (Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide Based on Quantitative Evidence


Non‑Small‑Cell Lung Cancer (NSCLC) Drug Discovery: A‑549 Cytotoxicity Screening

With an IC50 of 0.9 µM against A‑549 lung adenocarcinoma cells, this compound is the most potent member of the 2‑imino‑2H‑chromene‑3‑carboxamide series reported to date [1]. It is ideally suited as a validated positive control or starting hit for medicinal chemistry programs targeting NSCLC. Researchers should procure this specific compound—not generic 2‑oxo coumarin analogs—to establish baseline activity in A‑549 assays and to explore structure‑activity relationships around the o‑tolyl and 6‑methoxy motifs [1].

Breast Cancer Lead Identification: MCF‑7 Cell‑Based Screening with Docetaxel Benchmarking

The compound’s IC50 of 8.5 µM against MCF‑7 cells places it in the same potency range as docetaxel in this assay [1]. This makes it a candidate for combination studies or as a chemical probe to investigate imino‑chromene mechanisms of action in breast cancer models. Procurement should be prioritized over 2‑oxo coumarin‑3‑carboxamides, which are inactive in this cell line [1].

Physicochemical and Drug‑Likeness Benchmarking for Chromene‑Based Library Design

With a computed logP of 3.2, TPSA of 73.9 Ų, a single H‑bond donor, and only three rotatable bonds, this compound meets all key oral drug‑likeness filters (Lipinski and Veber) [2]. It serves as an excellent physicochemical benchmark for designing focused libraries of 2‑imino‑2H‑chromene‑3‑carboxamides with balanced permeability and solubility, providing a reference point against which new analogs' properties can be compared [2].

Pharmacophore Validation for Imine‑Ketone Bioisosteric Replacement Studies

The imine‑for‑ketone replacement at position 2 is the critical structural feature that distinguishes this compound from inactive coumarin‑3‑carboxamides [1]. It is therefore valuable as a tool compound to validate whether the imine pharmacophore is essential for target engagement in biochemical or cellular assays, enabling rational design of next‑generation inhibitors with improved selectivity or pharmacokinetic profiles [1].

Quote Request

Request a Quote for (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.